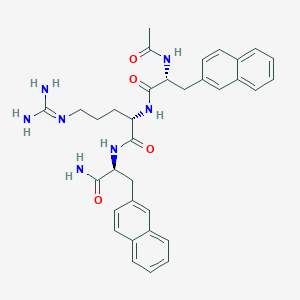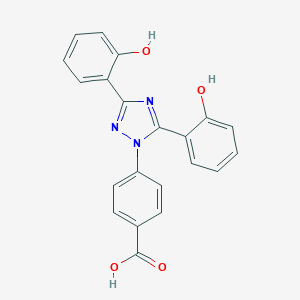
MCL0020
Overview
Description
The compound “MCL0020” is a complex organic molecule It features multiple functional groups, including amides and amino groups, and is characterized by the presence of naphthalene rings
Mechanism of Action
Target of Action
MCL0020, also known as (2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide, is a potent and selective antagonist of the melanocortin MC4 receptor . The melanocortin MC4 receptor is a part of the central nervous system and plays a crucial role in regulating food intake and energy homeostasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanocortin pathway. By acting as an antagonist to the MC4 receptor, this compound can modulate the effects of melanocortin peptides, which are involved in a wide range of physiological functions, including pigmentation, adrenal function, fever, and energy homeostasis .
Result of Action
This compound has been shown to significantly reverse stress-induced anorexia . This suggests that it could potentially be used in the treatment of conditions related to stress and eating disorders. Additionally, it has been found to exhibit anxiolytic-like activity in vivo .
Biochemical Analysis
Biochemical Properties
MCL0020 has been found to interact with the melanocortin MC4 receptor . It inhibits the binding of [125 I ] [N1e 4, D -Phe 7 ]α-MSH to membranes of COS-1 cells with IC50 values of 11.63 . This interaction with the MC4 receptor is believed to be the primary biochemical reaction involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It dose-dependently and significantly attenuates restraint stress-induced anorexia without affecting food intake . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the melanocortin MC4 receptor . It acts as an antagonist, inhibiting the binding of [125 I ] [N1e 4, D -Phe 7 ]α-MSH to the receptor and thereby influencing gene expression .
Temporal Effects in Laboratory Settings
Given its role as a potent and selective melanocortin MC4 receptor antagonist, it is likely that its effects would be observable over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
This compound has been shown to attenuate swim stress-induced anxiogenic-like behavior in light/dark exploration tests in mice . It also significantly reverses stress-induced anorexia in rats . These effects were observed to be dose-dependent .
Metabolic Pathways
Given its interaction with the melanocortin MC4 receptor, it is likely that it is involved in pathways related to this receptor .
Transport and Distribution
Given its interaction with the melanocortin MC4 receptor, it is likely that it is transported to and distributed within cells in a manner related to this receptor .
Subcellular Localization
Given its interaction with the melanocortin MC4 receptor, it is likely that it is localized to the same subcellular compartments as this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds and the introduction of naphthalene rings. Typical synthetic routes may involve:
Peptide Bond Formation: Using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Naphthalene Ring Introduction: Through Friedel-Crafts acylation or alkylation reactions.
Amidation Reactions: Using acyl chlorides or anhydrides with amines.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates.
Purification Techniques: Such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene rings.
Reduction: Reduction of amide groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the naphthalene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as KMnO₄ or CrO₃.
Reducing Agents: Such as LiAlH₄ or NaBH₄.
Substitution Reagents: Such as halogens or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biochemical Probes: Used to study protein-ligand interactions.
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for their potential therapeutic effects.
Industry
Materials Science: Used in the development of new materials with specific properties.
Chemical Sensors: Potential use in the development of sensors for detecting specific molecules.
Comparison with Similar Compounds
Similar Compounds
Peptides: Similar in structure due to the presence of peptide bonds.
Naphthalene Derivatives: Similar due to the presence of naphthalene rings.
Amides: Similar due to the presence of amide functional groups.
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFLYSMWSRRMRO-OIFRRMEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MCL0020 interact with MC4R and what are the downstream effects?
A1: this compound acts as a selective antagonist of MC4R, meaning it binds to the receptor and blocks its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH). [, , , ] This blockade disrupts the downstream signaling pathways usually activated by MC4R, which are involved in regulating energy balance and appetite. Specifically, this compound has been shown to attenuate the hypophagic (appetite-reducing) effects of serotonin and leptin in animal models. [, , ]
Q2: What is the role of this compound in studying the interaction between the melanocortin system and other neurotransmitter systems involved in appetite control?
A2: Research suggests that the melanocortin system interacts with other neurotransmitter systems, like the corticotropin-releasing factor (CRF) and histamine systems, to regulate food intake. [, , ] this compound has been instrumental in dissecting these interactions. For example, studies in neonatal chickens have shown that pre-treatment with this compound attenuates the hypophagic effects of both glutamate and leptin, suggesting that these effects are mediated, at least in part, by MC4R activation. [, , ] These findings highlight the complex interplay between different neuronal pathways in regulating appetite and suggest that MC4R plays a crucial role in this process.
Q3: Has this compound been used to investigate the pharmacological differences between MC4R subtypes?
A3: Yes, studies have used this compound to investigate the pharmacological differences between MC4R subtypes, particularly in species with multiple MC4R isoforms. For instance, research in rainbow trout identified four distinct MC4R isoforms (omMc4ra1, omMc4ra2, omMc4rb1, and omMc4rb2). [] Interestingly, this compound exhibited biased allosteric modulation of the omMc4rb1 isoform, selectively activating its ERK1/2 signaling pathway while having minimal impact on its Gs-cAMP signaling. [] This selectivity highlights the potential for developing subtype-specific MC4R modulators for therapeutic purposes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)
![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)

